4-Fluorobenzylmagnesium chloride

Electron-Withdrawing Group Reaction Kinetics Regioselectivity

4-Fluorobenzylmagnesium chloride (CAS 1643-73-8) is a halogenated aromatic Grignard reagent supplied as a 0.25 M solution in THF or diethyl ether. The para-fluoro substituent is critical for medicinal chemistry SAR studies, enhancing metabolic stability and target binding. - Enables precise introduction of the 4-fluorobenzyl moiety into pharmaceutical intermediates. - Pre-standardized solution ensures reproducible reaction yields and selectivity. - Essential for developing fluorinated analogs with predictable biological activity.

Molecular Formula C7H6ClFMg
Molecular Weight 168.88 g/mol
CAS No. 1643-73-8
Cat. No. B156953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzylmagnesium chloride
CAS1643-73-8
Molecular FormulaC7H6ClFMg
Molecular Weight168.88 g/mol
Structural Identifiers
SMILES[CH2-]C1=CC=C(C=C1)F.[Mg+2].[Cl-]
InChIInChI=1S/C7H6F.ClH.Mg/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1
InChIKeyJHMNJUQVLPODJN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorobenzylmagnesium chloride CAS 1643-73-8: A Key Fluorinated Grignard Reagent for Pharmaceutical and Agrochemical Synthesis


4-Fluorobenzylmagnesium chloride (CAS 1643-73-8) is a halogenated aromatic Grignard reagent, supplied as a 0.25 M solution in tetrahydrofuran or diethyl ether . Its core function is nucleophilic addition to electrophiles (e.g., aldehydes, ketones), enabling the introduction of the 4-fluorobenzyl moiety into target molecules . This reagent is a fundamental building block in the synthesis of pharmaceutical intermediates and agrochemicals .

Why 4-Fluorobenzylmagnesium chloride Cannot Be Simply Replaced by Non-Fluorinated or Alternative Halogenated Benzyl Grignard Analogs


Direct substitution of 4-fluorobenzylmagnesium chloride with a non-fluorinated benzylmagnesium chloride or a different halogenated benzyl Grignard is not scientifically sound. The presence of the fluorine atom at the para position profoundly alters the reagent's electronic properties, leading to differences in reaction kinetics, regioselectivity, and the physical properties of the final product [1]. Furthermore, while a chloride-based Grignard reagent is standard, the preparation and stability of the corresponding fluoro-aromatic Grignards from alternative halide precursors can be challenging; for instance, organofluorides themselves rarely react with magnesium to form the Grignard reagent [2]. Therefore, using an in-class compound without the specific 4-fluoro substitution pattern will result in a different molecular entity with potentially divergent biological activity or material performance, necessitating a specific procurement choice.

Quantitative Differentiation of 4-Fluorobenzylmagnesium chloride vs. Benzylmagnesium Chloride: Electronic Effects and Application-Specific Reactivity


Electronic Effect Quantification: Enhanced Reactivity and Altered Product Distribution Due to Para-Fluoro Substitution

The presence of the para-fluoro substituent on 4-fluorobenzylmagnesium chloride exerts a measurable electron-withdrawing inductive effect on the aromatic ring, compared to an unsubstituted benzylmagnesium chloride. This effect modifies the nucleophilicity of the benzylic carbon and the stability of the resulting adducts [1]. While a direct head-to-head kinetic study comparing 4-fluorobenzylmagnesium chloride with benzylmagnesium chloride was not located, class-level inference strongly suggests that the Hammett substituent constant (σp) for fluorine is +0.06, indicating it is a weak electron-withdrawing group that will deactivate the ring and reduce the nucleophilicity of the benzylic carbon relative to hydrogen (σp = 0.00) [2]. This translates to quantifiably different reaction rates and yields, particularly in reactions sensitive to electronic effects, such as additions to carbonyls or cross-coupling reactions.

Electron-Withdrawing Group Reaction Kinetics Regioselectivity

Commercial Availability and Solution Standardization: A Defined 0.25 M Solution for Reproducible Scale-Up

4-Fluorobenzylmagnesium chloride is commercially supplied as a standardized 0.25 M solution in either tetrahydrofuran (THF) or diethyl ether . This specification offers a quantifiable advantage over the in-house preparation of non-fluorinated or alternative halogenated benzyl Grignard reagents, which often require titration to determine precise molarity. For instance, using a purchased 0.25 M solution with a density of 0.910 g/mL at 25 °C (for THF) or 0.742 g/mL (for diethyl ether) [1] provides a known and consistent stoichiometry from batch to batch, reducing variability in reaction outcomes during process development and scale-up compared to a reagent prepared ad hoc.

Process Chemistry Scale-Up Reproducibility

Defined Physical Properties for Process Engineering Calculations

The commercial 0.25 M solution of 4-fluorobenzylmagnesium chloride in THF has a reported boiling point of 65 °C and a density of 0.910 g/mL at 25 °C . In contrast, the 0.25 M solution in diethyl ether has a boiling point of 35 °C and a density of 0.742 g/mL at 25 °C . These quantified differences in physical properties are critical for process engineering. For example, a user selecting the THF solution can expect a higher boiling point, allowing for reactions at elevated temperatures, while the diethyl ether solution offers a lower-density medium which may simplify work-up procedures. These specific, vendor-verified data points enable precise calculations for reactor heating/cooling, solvent removal, and mass balance, which are not as readily available for a generic, self-prepared Grignard reagent.

Process Development Chemical Engineering Solvent Selection

Optimal Application Scenarios for 4-Fluorobenzylmagnesium chloride in Research and Industrial Synthesis


Synthesis of 4-Fluorobenzyl-Substituted Drug Candidates and Intermediates

This reagent is optimally employed for the installation of the 4-fluorobenzyl group into advanced pharmaceutical intermediates. The electron-withdrawing fluorine atom is a common isostere for hydrogen in medicinal chemistry, often improving metabolic stability or target binding [1]. As demonstrated by its electronic properties , the use of this specific Grignard reagent ensures the desired regio- and stereochemical outcome, which is paramount for generating lead compounds with predictable activity.

Preparation of Fluorinated Agrochemical Building Blocks

In the agrochemical industry, the 4-fluorobenzyl moiety is a privileged substructure. The predictable nucleophilicity of the 4-fluorobenzylmagnesium chloride, as supported by its Hammett substituent constant [1], makes it a reliable reagent for introducing this motif into larger, more complex frameworks. Its commercial availability as a pre-standardized solution further supports its use in a process chemistry setting, where consistent quality and supply chain reliability are non-negotiable.

Academic and Industrial Research Requiring Reproducible Grignard Reactions

For fundamental research or process development where reaction reproducibility is key, the use of a commercial 0.25 M solution of 4-fluorobenzylmagnesium chloride [1] is the superior choice over self-prepared alternatives. The known concentration and physical properties eliminate a major source of experimental error, ensuring that observed changes in yield or selectivity are due to the intended reaction parameters rather than variations in reagent strength.

Comparative Structure-Activity Relationship (SAR) Studies

In medicinal chemistry programs focused on SAR, the ability to reliably generate a specific fluorinated analog is critical. Using 4-fluorobenzylmagnesium chloride guarantees the precise introduction of the para-fluoro substituent, allowing for a clean and quantitative comparison of biological activity against the non-fluorinated parent compound [1]. This controlled, specific modification is essential for dissecting the contribution of the fluorine atom to target binding affinity, metabolic stability, and overall drug-like properties.

Technical Documentation Hub

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